Brasilin

Catalog No.
S521958
CAS No.
474-07-7
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brasilin

Lab supply pain: pre-oxidized brazilein degrades, crude extracts vary. >98% pure Brasilin (CAS 474-07-7) solves this.

  • Stable precursor: on-demand brazilein generation for consistent red nuclear stain, avoids hematoxylin crosstalk.
  • Quantified bioactivity: lipase inhibitor 16-fold over protosappanin A, anti-inflammatory IC50 1.98 µM.
  • Supply: inert packaging, ambient shipping.

CAS Number

474-07-7

Product Name

Brasilin

IUPAC Name

7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2

InChI Key

UWHUTZOCTZJUKC-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

brasilin, brazilin

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O

Isomeric SMILES

C1C2=CC(=C(C=C2[C@@H]3[C@@]1(COC4=C3C=CC(=C4)O)O)O)O

The exact mass of the compound Brazilin is 286.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56652. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg, 100 mg

Brasilin (CAS 474-07-7) is a highly purified natural homoisoflavonoid and the reduced precursor to the active dye brazilein. In laboratory and industrial procurement, it is valued for its reliable solubility in polar organic solvents (e.g., DMSO and ethanol at ~30 mg/mL) and its dual utility as both a biological stain precursor and a potent bioactive scaffold[1]. Unlike pre-oxidized dye formulations or crude botanical extracts, procuring pure, unoxidized brasilin ensures exact molar dosing for in vitro assays and allows for controlled, on-demand oxidation to brazilein. This baseline stability is critical for applications ranging from multiplex histological staining to quantitative screening of enzymatic and inflammasome inhibition [2].

Substituting pure brasilin with its closest structural analog, hematoxylin, fundamentally alters assay outcomes; hematoxylin possesses an additional hydroxyl group that shifts the mordant-complex color from red to blue-purple, making it incompatible with multiplex assays requiring distinct red nuclear contrast [1]. Furthermore, attempting to substitute pure brasilin with its oxidized active form, brazilein, introduces severe shelf-life and reproducibility issues, as brazilein is highly susceptible to pH-dependent degradation and quinone intermediate breakdown at pH > 7 [2]. Finally, utilizing crude Caesalpinia sappan extracts instead of >98% pure brasilin introduces variable concentrations of secondary metabolites like protosappanin A, which drastically dilutes the specific target binding affinity and enzyme inhibition potency required for quantitative pharmacological screening[3].

Target Binding Affinity: Reduced Brasilin vs. Oxidized Brazilein

For anti-inflammatory drug discovery, the oxidation state of the homoisoflavonoid core is critical. Pure brasilin demonstrates potent inhibition of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) with an IC50 of 1.98 µM[1]. In contrast, its oxidized derivative, brazilein, exhibits a significantly lower binding affinity for NLRP3 due to structural alterations in the pyrone ring [1]. Procuring the stable, reduced brasilin scaffold prevents premature loss of activity and ensures reliable dose-dependent inhibition during acute inflammation modeling.

Evidence DimensionNLRP3 Inflammasome Inhibition (IC50)
Target Compound DataBrasilin (IC50 = 1.98 µM)
Comparator Or BaselineBrazilein (Significantly lower binding affinity)
Quantified DifferenceAuto-oxidation to brazilein abolishes the low-micromolar target affinity maintained by reduced brasilin.
ConditionsLPS-primed murine BMDMs treated with nigericin.

Buyers must procure the reduced brasilin form and store it carefully to maintain its specific NLRP3 inhibitory activity, as pre-oxidized substitutes will fail in target-binding assays.

Enzymatic Inhibition Potency: Pure Brasilin vs. Secondary Extract Metabolites

When sourcing materials for dermatological or antimicrobial research, crude botanical extracts introduce severe potency dilution. Isolated, pure brasilin exhibits an IC50 for lipase inhibition of 6 µM, which is substantially more potent than the secondary metabolite protosappanin A (IC50 = 100 µM) often found alongside it in crude mixtures [1]. Additionally, pure brasilin demonstrates a lower Minimum Inhibitory Concentration (MIC) of 0.50 mg/mL against Propionibacterium acnes, compared to 1.00 mg/mL for protosappanin A and >2.00 mg/mL for sappanone B [1].

Evidence DimensionLipase Inhibition (IC50)
Target Compound DataPure Brasilin (IC50 = 6 µM)
Comparator Or BaselineProtosappanin A (IC50 = 100 µM)
Quantified Difference16.6-fold higher potency for lipase inhibition.
ConditionsIn vitro lipase inhibition assay and P. acnes broth microdilution.

Procuring >98% pure brasilin is essential to achieve the low micromolar potency required for dermatological formulations, avoiding the efficacy drop caused by crude extract impurities.

Formulation Stability: Reduced Precursor vs. Pre-Oxidized Dye

For industrial dye formulation and histological stain manufacturing, the stability of the raw material dictates shelf life. Brasilin (the colorless reduced form, pKa1 = 6.6) is highly stable under acidic to neutral conditions. However, once oxidized to brazilein, the molecule becomes highly sensitive to pH and temperature. At pH > 7, brazilein adopts a deprotonated state that rapidly degrades into quinone intermediates, causing severe color fading and loss of structural integrity [1]. Procuring brasilin allows manufacturers to bypass this instability by controlling the oxidation step immediately prior to application.

Evidence DimensionpH and Thermal Stability
Target Compound DataBrasilin (Stable at neutral/acidic pH, pKa1 = 6.6)
Comparator Or BaselineBrazilein (Rapid oxidative degradation at pH > 7)
Quantified DifferenceBrasilin resists the structural breakdown into quinone intermediates that causes rapid fading in alkaline brazilein solutions.
ConditionsAqueous solutions subjected to pH jumps and thermal stress.

Sourcing the reduced brasilin precursor maximizes raw material shelf life and ensures reproducible color yield by preventing premature degradation during storage.

Structural Specificity in Histological Staining: Brasilin vs. Hematoxylin

While hematoxylin is the industry standard for nuclear staining, its extra hydroxyl group restricts its mordant complex to a blue-purple hue. Brasilin lacks this specific hydroxyl group, causing its oxidized form (brazilein) to form a distinct red complex with aluminum mordants (brazalum) [1]. This structural difference makes brasilin non-interchangeable with hematoxylin in multiplex staining protocols where a blue counterstain is already in use, necessitating the procurement of brasilin to achieve the required red nuclear contrast [1].

Evidence DimensionMordant-Dye Complex Color
Target Compound DataBrasilin (Forms red nuclear stain with aluminum mordant)
Comparator Or BaselineHematoxylin (Forms blue-purple nuclear stain with aluminum mordant)
Quantified DifferenceComplete shift in the visible absorption spectrum due to the absence of one hydroxyl group.
ConditionsHistological nuclear staining using aluminum-based mordants.

Buyers must select brasilin specifically when designing multiplex histological assays that require a red nuclear stain to avoid spectral overlap with standard blue dyes.

Multiplex Histological and Cytological Staining

Directly leveraging the structural difference highlighted in Section 3, pure brasilin is procured for formulating brazalum stains. It provides a distinct red nuclear contrast, making it the correct choice for multiplex assays where the standard blue-purple of hematoxylin would cause spectral interference [1].

High-Throughput Screening for NLRP3 Inflammasome Inhibitors

Because pre-oxidized brazilein loses target affinity, >98% pure reduced brasilin is the mandatory starting material for in vitro macrophage assays. It serves as a stable, potent (IC50 = 1.98 µM) scaffold for developing novel therapeutics targeting acute inflammatory diseases [2].

Dermatological Formulation and Anti-Acne Drug Development

Driven by its 16-fold higher lipase inhibition potency compared to crude extract impurities like protosappanin A, pure brasilin is procured as a quantitative active pharmaceutical ingredient (API) for evaluating topical treatments against Propionibacterium acnes [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FZ39SW1K10

Other CAS

474-07-7

Wikipedia

Brazilin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

General Manufacturing Information

Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)-: INACTIVE
1: Li ZY, Zheng Y, Chen Y, Pan M, Zheng SB, Huang W, Zhou ZH, Ye HY. Brazilin Ameliorates Diabetic Nephropathy and Inflammation in db/db Mice. Inflammation. 2017 May 11. doi: 10.1007/s10753-017-0579-4. [Epub ahead of print] PubMed PMID: 28497277.
2: Li M, Dong X, Liu Y, Sun Y. Brazilin Inhibits Prostatic Acidic Phosphatase Fibrillogenesis and Decreases its Cytotoxicity. Chem Asian J. 2017 Mar 16. doi: 10.1002/asia.201700058. [Epub ahead of print] PubMed PMID: 28303660.
3: Gogoi D, Devi R, Pahari P, Sarma B, Das SK. cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin. Beilstein J Org Chem. 2016 Dec 21;12:2816-2822. doi: 10.3762/bjoc.12.280. eCollection 2016. PubMed PMID: 28144354; PubMed Central PMCID: PMC5238543.
4: He ZJ, Zhu FY, Li SS, Zhong L, Tan HY, Wang K. Inhibiting ROS-NF-κB-dependent autophagy enhanced brazilin-induced apoptosis in head and neck squamous cell carcinoma. Food Chem Toxicol. 2017 Mar;101:55-66. doi: 10.1016/j.fct.2017.01.002. Epub 2017 Jan 4. PubMed PMID: 28063998.
5: Kang K, Won M, Yuk JM, Park CY, Byun HS, Park KA, Lee SR, Kang YG, Shen HM, Lee IY, Hur GM. IinQ attenuates systemic inflammatory responses via selectively impairing the Myddosome complex formation upon TLR4 ligation. Biochem Pharmacol. 2016 Dec 1;121:52-66. doi: 10.1016/j.bcp.2016.09.017. Epub 2016 Sep 21. PubMed PMID: 27664853.
6: García-Heredia A, García S, Merino-Mascorro JÁ, Feng P, Heredia N. Natural plant products inhibits growth and alters the swarming motility, biofilm formation, and expression of virulence genes in enteroaggregative and enterohemorrhagic Escherichia coli. Food Microbiol. 2016 Oct;59:124-32. doi: 10.1016/j.fm.2016.06.001. Epub 2016 Jun 4. PubMed PMID: 27375253.
7: Jia Y, Zhao J, Liu M, Li B, Song Y, Li Y, Wen A, Shi L. Brazilin exerts protective effects against renal ischemia-reperfusion injury by inhibiting the NF-κB signaling pathway. Int J Mol Med. 2016 Jul;38(1):210-6. doi: 10.3892/ijmm.2016.2616. Epub 2016 May 31. PubMed PMID: 27247107; PubMed Central PMCID: PMC4899020.
8: Siriangkhawut W, Khanhuathon Y, Chantiratikul P, Ponhong K, Grudpan K. A Green Sequential Injection Spectrophotometric Approach Using Natural Reagent Extracts from Heartwood of Ceasalpinia sappan Linn. for Determination of Aluminium. Anal Sci. 2016;32(3):329-36. doi: 10.2116/analsci.32.329. PubMed PMID: 26960614.
9: Mueller M, Weinmann D, Toegel S, Holzer W, Unger FM, Viernstein H. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes. Food Funct. 2016 Mar;7(3):1671-9. doi: 10.1039/c5fo01256b. PubMed PMID: 26951869.
10: Yan Y, Chen YC, Lin YH, Guo J, Niu ZR, Li L, Wang SB, Fang LH, Du GH. Brazilin isolated from the heartwood of Caesalpinia sappan L induces endothelium-dependent and -independent relaxation of rat aortic rings. Acta Pharmacol Sin. 2015 Nov;36(11):1318-26. doi: 10.1038/aps.2015.113. Epub 2015 Oct 12. PubMed PMID: 26564314; PubMed Central PMCID: PMC4644902.
11: Kim J, Lee HK, Chang TS, Kang KS, Hwang GS. Inhibitory effect of brazilin on osteoclast differentiation and its mechanism of action. Int Immunopharmacol. 2015 Dec;29(2):628-34. doi: 10.1016/j.intimp.2015.09.018. Epub 2015 Oct 1. PubMed PMID: 26428849.
12: Lee H, Kang SW, Byun HS, Jeon J, Park KA, Kang K, Seo W, Won M, Seok JH, Han MD, Shen HM, Hur GM. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes. PLoS One. 2015 Aug 21;10(8):e0136122. doi: 10.1371/journal.pone.0136122. eCollection 2015. PubMed PMID: 26295477; PubMed Central PMCID: PMC4546660.
13: Nirmal NP, Rajput MS, Prasad RG, Ahmad M. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review. Asian Pac J Trop Med. 2015 Jun;8(6):421-30. doi: 10.1016/j.apjtm.2015.05.014. Epub 2015 Jun 25. PubMed PMID: 26194825.
14: Xu YY, Yin J. Contact dermatitis caused by brazilin in Caesalpinia sappan. Contact Dermatitis. 2015 Sep;73(3):189-90. doi: 10.1111/cod.12412. Epub 2015 May 11. PubMed PMID: 25960163.
15: Gao XJ, Wang TC, Zhang ZC, Cao YG, Zhang NS, Guo MY. Brazilin plays an anti-inflammatory role with regulating Toll-like receptor 2 and TLR 2 downstream pathways in Staphylococcus aureus-induced mastitis in mice. Int Immunopharmacol. 2015 Jul;27(1):130-7. doi: 10.1016/j.intimp.2015.04.043. Epub 2015 May 2. PubMed PMID: 25939535.
16: Jung EG, Han KI, Hwang SG, Kwon HJ, Patnaik BB, Kim YH, Han MD. Brazilin isolated from Caesalpinia sappan L. inhibits rheumatoid arthritis activity in a type-II collagen induced arthritis mouse model. BMC Complement Altern Med. 2015 Apr 22;15:124. doi: 10.1186/s12906-015-0648-x. PubMed PMID: 25896410; PubMed Central PMCID: PMC4410491.
17: Dapson RW, Bain CL. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments. Biotech Histochem. 2015;90(6):401-23. doi: 10.3109/10520295.2015.1021381. Epub 2015 Apr 20. Review. PubMed PMID: 25893688.
18: Zhang T, Fan X, Song L, Ren L, Ma E, Zhang S, Ren L, Zheng Y, Zhang J. c-Fos is involved in inhibition of human bladder carcinoma T24 cells by brazilin. IUBMB Life. 2015 Mar;67(3):175-81. doi: 10.1002/iub.1357. Epub 2015 Apr 11. PubMed PMID: 25865820.
19: Nirmal NP, Panichayupakaranant P. Antioxidant, antibacterial, and anti-inflammatory activities of standardized brazilin-rich Caesalpinia sappan extract. Pharm Biol. 2015;53(9):1339-43. doi: 10.3109/13880209.2014.982295. Epub 2015 Apr 13. PubMed PMID: 25864864.
20: Subba Reddy BV, Prudhvi Raju N, Someswarao B, Mohan Reddy BJ, Sridhar B, Marumudi K, Kunwar AC. A novel domino cyclization for the stereoselective synthesis of indeno[2,1-c]pyran and cyclopenta[c]pyran derivatives. Org Biomol Chem. 2015 Apr 28;13(16):4733-6. doi: 10.1039/c5ob00376h. PubMed PMID: 25804904.

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